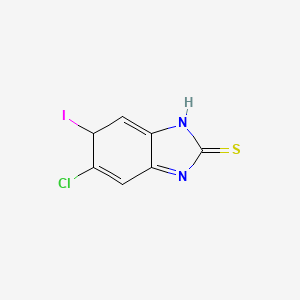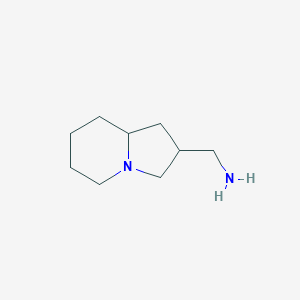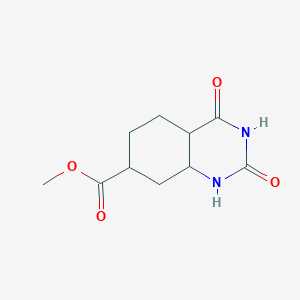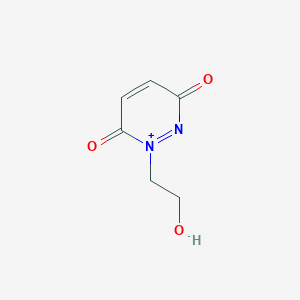
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione is a heterocyclic compound that features a pyridazine ring substituted with a hydroxyethyl group
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione can be achieved through several routes. One common method involves the reaction of pyridazine derivatives with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include carboxylic acids, dihydropyridazines, and substituted pyridazines.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione can be compared with other similar compounds, such as:
Pyridazin-3(2H)-ones: These compounds share a similar pyridazine core but differ in their substituents and functional groups.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system and are known for their medicinal properties.
Triazole-fused pyridazines: These compounds feature a triazole ring fused to a pyridazine ring and have applications in medicinal chemistry and materials science. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C6H7N2O3+ |
|---|---|
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)pyridazin-1-ium-3,6-dione |
InChI |
InChI=1S/C6H7N2O3/c9-4-3-8-6(11)2-1-5(10)7-8/h1-2,9H,3-4H2/q+1 |
InChI-Schlüssel |
NFWKEQXLJAQFQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)[N+](=NC1=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


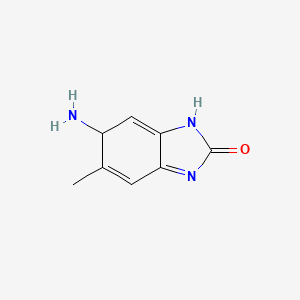
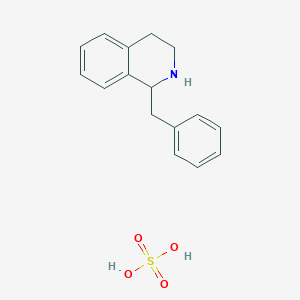
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
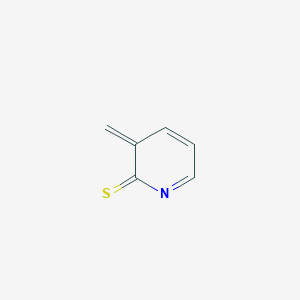
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
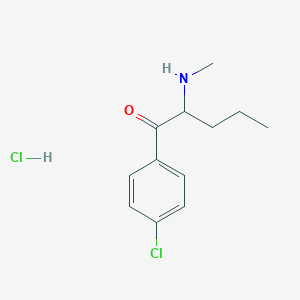
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
